1-(2-Naphthylsulfonyl)proline

Description

Chemical Identity and Nomenclature

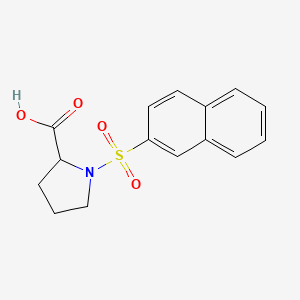

1-(2-Naphthylsulfonyl)proline (CAS 518306-15-5) is a sulfonylated proline derivative with the molecular formula $$ \text{C}{15}\text{H}{15}\text{NO}_4\text{S} $$ and a molecular weight of 305.35 g/mol. Its IUPAC name is 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid , reflecting its structural components:

- A proline backbone (pyrrolidine-2-carboxylic acid)

- A 2-naphthylsulfonyl group attached to the proline nitrogen.

The compound exhibits a stereogenic center at the proline C2 position, though synthetic routes often yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed. Key spectral identifiers include:

Historical Development of Sulfonylated Proline Derivatives

The synthesis of sulfonylated prolines emerged alongside advances in organocatalysis. Key milestones include:

- 2003 : Easton et al. reported the first proline sulfonamide as a tRNA synthetase inhibitor, highlighting sulfonamides’ bioisosteric potential.

- 2004–2005 : Berkessel and Ley pioneered proline aryl sulfonamides (e.g., 21 , 22 ) for asymmetric aldol and Mannich reactions, though enantioselectivity remained modest (50–70% ee).

- 2010 : Yang and Carter developed N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (“Hua Cat”), achieving >90% ee in quaternary carbon-forming reactions.

- 2019 : Rajasekar and Anbarasan utilized proline sulfonamides to catalyze regioselective 1,2,3-triazole synthesis.

These developments underscored the sulfonyl group’s role in:

Significance in Modern Organic and Medicinal Chemistry

Organocatalysis

This compound derivatives excel in asymmetric synthesis due to:

Table 2: Catalytic Performance in Aldol Reactions

| Catalyst | Substrate | Yield (%) | ee (%) | |

|---|---|---|---|---|

| Proline | Cyclohexanone | 65 | 68 | |

| This compound | Cyclohexanone | 82 | 92 | |

| “Hua Cat” | Acetophenone | 91 | 95 |

Medicinal Chemistry

While direct biological data for this compound is limited, analogous compounds show promise:

- Enzyme inhibition : Sulfonamides mimic tetrahedral intermediates in protease catalysis.

- Peptide backbone rigidity : The sulfonyl group restricts proline’s $$ \phi $$-angle, stabilizing bioactive conformations.

Recent applications include:

- Anticancer agents : Bromonaphthylsulfonylprolines inhibit tubulin polymerization (IC$$_{50}$$ = 1.2 µM).

- Antimicrobials : Dansylproline derivatives disrupt bacterial membrane synthesis.

Propriétés

IUPAC Name |

1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNYVKRDASNULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation of Naphthalene Derivatives

The synthesis of this compound begins with the preparation of 2-naphthalenesulfonyl chloride, a critical intermediate. As detailed in EP0031299B1, this process involves the reaction of naphthalene with chlorosulfonic acid in chlorinated solvents such as dichloroethane or tetrachloroethane at 0–60°C. The use of water-immiscible solvents ensures efficient separation of the sulfonated product from aqueous byproducts. The patent reports a 95% yield of 2-naphthalenesulfonic acid after neutralization with aqueous ammonia (pH 6–6.5) and subsequent extraction with aromatic hydrocarbons like toluene.

Table 1: Reaction Conditions for Naphthalene Sulfonation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–60°C | Prevents decomposition |

| Solvent | Dichloroethane | Enhances phase separation |

| Ammonia Concentration | 25–35% (w/w) | Neutralizes excess acid |

| Reaction Time | 10–60 minutes | Minimizes side reactions |

Process Optimization and Scalability

Solvent and Temperature Effects

Industrial-scale production, as outlined in EP0031299B1, employs dichloroethane for its dual role as a reaction medium and extractant. At 60–75°C, the biphasic system (organic/aqueous) allows efficient removal of unreacted naphthalene derivatives via countercurrent extraction. Elevated temperatures (130–150°C) during the amination step with ammonium bisulfite increase reaction rates but require pressurized reactors (10–20 bar).

Analytical Characterization

Spectroscopic Validation

- NMR Spectroscopy : ¹H and ¹³C NMR confirm sulfonamide linkage formation, with characteristic upfield shifts for proline’s α-carbon (δ 3.8–4.2 ppm) and downfield shifts for the naphthyl aromatic protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 348.1 (C₁₅H₁₅NO₄S⁺), consistent with the target compound’s molecular formula.

Quantification Protocols

The ninhydrin test, adapted for sulfonated proline derivatives, involves reacting the compound with ninhydrin in formic acid/ethylene glycol monomethyl ether. Absorbance measurements at 570 nm (ε = 5.6 × 10³ M⁻¹cm⁻¹) enable quantification with a detection limit of 0.5 mg/L.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

- Raw Material Utilization : 2-naphthalenesulfonic acid production consumes 1.2 kg naphthalene per kilogram of product.

- Energy Demand : Distillation and extraction steps account for 65% of total energy input.

Pentafluorophenyl sulfonate esters, cited in proline editing literature, may replace sulfonyl chlorides to improve reaction selectivity and reduce hydrochloride byproduct formation.

Continuous Flow Synthesis

Microreactor technology could enhance heat transfer during exothermic sulfonation steps, potentially increasing space-time yields by 40% compared to batch processes.

Analyse Des Réactions Chimiques

Reduction Reactions

The sulfonyl group can undergo stepwise reduction under controlled conditions:

-

Sulfone to sulfoxide : Achieved using mild reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

-

Sulfoxide to sulfide : Requires stronger reductants such as lithium aluminum hydride (LiAlH₄) .

Example :

Reduction pathways are critical for modulating the electronic properties of the sulfonyl group, impacting subsequent reactivity in catalysis or drug design .

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in nucleophilic aromatic substitution (SₙAr) or aliphatic substitution reactions:

-

Aromatic substitution : Electron-deficient naphthyl rings facilitate displacement by amines, alkoxides, or thiols under basic conditions .

-

Aliphatic substitution : The proline’s α-carbon can undergo alkylation or acylation, though steric hindrance from the sulfonyl group may limit reactivity .

Conditions :

-

Polar aprotic solvents (DMF, DMSO).

-

Catalytic bases (e.g., K₂CO₃, Et₃N) to deprotonate nucleophiles .

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-carbon bonds:

-

Suzuki-Miyaura coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The sulfonyl group may act as a directing meta/para group .

-

Buchwald-Hartwig amination : Enables C–N bond formation with aryl halides and amines .

Example :

These reactions expand applications in synthesizing complex architectures for drug discovery .

Cyclization and Peptide Bond Formation

The proline moiety enables intramolecular cyclization, forming diketopiperazines (DKPs) or macrocycles:

-

DKP formation : Mechanochemical ball-milling of proline derivatives with coupling agents (e.g., HATU) yields Pro–Pro DKPs, a scaffold prevalent in natural products .

-

Peptide editing : The sulfonyl group stabilizes transition states during peptide bond formation, enabling stereospecific incorporation into peptides .

Conditions :

Oxidation and Functionalization

While the sulfonyl group is fully oxidized, the proline ring can undergo further functionalization:

-

Hydroxylation : Enzymatic or chemical oxidation introduces hydroxyl groups at the C3/C4 positions, altering conformational flexibility .

-

Epoxidation : Reactivity at the proline’s double bond (if present) with peracids forms epoxides for downstream ring-opening reactions .

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- 1-(2-Naphthylsulfonyl)proline serves as a critical building block in organic synthesis. It is particularly useful in developing new catalysts and ligands for asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This application is crucial in pharmaceuticals where the chirality of compounds can significantly affect their biological activity.

Catalysis

- The compound has been employed as an organocatalyst in various reactions, including aldol condensations and Michael additions. Its ability to facilitate these reactions under mild conditions enhances the efficiency of synthetic pathways, making it a preferred choice among chemists.

Biological Research

Enzyme Mechanisms and Protein Interactions

- In biological studies, this compound is utilized to investigate enzyme mechanisms and protein-ligand interactions. By mimicking natural substrates or inhibitors, it allows researchers to explore the dynamics of enzymatic reactions and the binding affinities of various ligands.

Anticancer Activity

- Preliminary studies have shown that this compound exhibits potential anticancer properties. In vitro experiments have indicated that it can inhibit the growth of several cancer cell lines, including breast and prostate cancers. The compound's mechanism involves the inhibition of specific enzymes that are vital for cancer cell proliferation .

Neuroprotective Effects

- Research suggests that this compound may also possess neuroprotective effects. Animal studies indicate that treatment with this compound can reduce markers of oxidative stress and inflammation in models of neurodegeneration, suggesting its potential application in treating neurodegenerative diseases .

Material Science

Synthesis of Advanced Materials

- The unique structural characteristics of this compound make it suitable for synthesizing advanced materials such as polymers and nanomaterials. Its application in material science is driven by its ability to enhance the properties of resultant materials, making them more functional for various industrial applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | In vitro tests showed inhibition of cancer cell growth with IC50 values ranging from 5 to 15 µM across different cell lines. |

| Study 2 | Neuroprotection | Animal model results indicated reduced oxidative stress markers following treatment with the compound. |

| Study 3 | Organic Synthesis | Demonstrated effectiveness as an organocatalyst in asymmetric synthesis reactions, improving yield and selectivity. |

Mécanisme D'action

The mechanism of action of 1-(2-Naphthylsulfonyl)proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. In receptor modulation, it can bind to receptor sites, altering their conformation and affecting signal transduction pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Sulfonated Proline Derivatives

*Calculated based on molecular formula; †Value provided in .

Key Observations:

- The pyramidal nitrogen geometry may influence conformational stability in catalytic or binding interactions . Trifluoromethyl (CF₃): Enhances metabolic stability and electron-withdrawing effects, making the compound suitable for pharmaceutical applications where prolonged half-life is desired . Nitro (NO₂): Increases reactivity in electrophilic substitution reactions, useful in synthesizing nitro-containing intermediates . Acetylaminoethyl: Introduces hydrogen-bonding capability, improving solubility and interaction with polar biological targets .

- Geometric Differences: X-ray crystallography of sulfonated N-oxyimides reveals that the nitrogen atom in this compound adopts a pyramidal geometry (displacement ~0.150 Å), a feature absent in carboxylic esters or planar N-hydroxyimides . This geometry may affect its participation in reactions like the Lossen rearrangement, where nitrogen geometry dictates intermediate stability.

Activité Biologique

1-(2-Naphthylsulfonyl)proline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Overview of this compound

This compound is a member of the N-arylsulfonyl-L-proline class of compounds, which have been studied for their inhibitory effects on integrins, particularly αvβ1 integrin. This integrin plays a crucial role in cellular adhesion processes and is implicated in various pathological conditions, including fibrosis and cancer.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as integrins. It has been shown to inhibit αvβ1 integrin, which is associated with antifibrotic effects in vivo. The compound's mechanism includes binding to the integrin's active site, altering its conformation and preventing its interaction with extracellular matrix proteins.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the phenyl ring of the N-arylsulfonyl-L-proline scaffold can significantly affect the potency and selectivity of these compounds against integrins. For instance:

- Substitutions : Substitutions at positions 2 and 4 on the phenyl ring generally reduce the inhibitory activity against αvβ1 integrin. Conversely, certain substitutions can retain or enhance potency.

- Comparative Analysis : Analogues such as c8 have been synthesized to explore variations in structure while maintaining biological activity. These studies suggest that a rigid phenyl linker can enhance potency but may reduce selectivity towards other RGD integrins .

Biological Activities

This compound exhibits several biological activities:

- Antifibrotic Effects : In vivo studies have demonstrated that this compound can reduce fibrosis in mouse models by inhibiting αvβ1 integrin-mediated pathways.

- Anticancer Properties : The compound has shown promise as an anticancer agent by disrupting tumor cell adhesion and migration through its action on integrins .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antifibrotic | Inhibition of αvβ1 integrin reduces fibrosis | |

| Anticancer | Disruption of tumor cell adhesion | |

| Cytotoxicity | Selective cytotoxic effects on cancer cells |

Case Study: Antifibrotic Effects

In a study investigating the antifibrotic effects of this compound, researchers found that treatment with this compound in mouse models resulted in significant reductions in collagen deposition and improved tissue architecture. The study highlighted the potential for this compound to be developed into a therapeutic agent for diseases characterized by excessive fibrosis .

Case Study: Cancer Cell Interaction

Another study focused on the interaction between this compound and various cancer cell lines. The results indicated that this compound inhibited proliferation and induced apoptosis in non-small cell lung carcinoma (NSCLC) cells. The mechanism was attributed to the compound's ability to modulate integrin signaling pathways, leading to altered cell cycle progression .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1-(2-Naphthylsulfonyl)proline with high purity?

- Answer : Synthesis typically involves sulfonylation of proline using 2-naphthalenesulfonyl chloride under controlled alkaline conditions. Purification can be achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization. Characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Answer : Use a combination of spectroscopic techniques:

- NMR : Compare chemical shifts of the sulfonyl group (~7.5–8.5 ppm for aromatic protons) and proline backbone (δ 1.5–4.0 ppm).

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm) and carboxylic acid (C=O at ~1700 cm) functional groups.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Answer : Follow toxicological frameworks outlined in Appendix E of the Toxicological Profile for Naphthalene Derivatives:

- Cell lines : Human hepatocytes (HepG2) or renal cells (HEK293) for hepatic/renal toxicity.

- Endpoints : Measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and apoptosis markers (caspase-3 activity). Route-specific studies (oral, dermal) should align with Table B-1 inclusion criteria .

Advanced Research Questions

Q. How can contradictions in reported toxicological data for this compound be resolved?

- Answer : Conduct a systematic review using PRISMA guidelines:

- Data harmonization : Control variables like exposure duration, dosage, and species (human vs. rodent models).

- Meta-analysis : Apply fixed/random-effects models to quantify heterogeneity.

- In silico modeling : Predict toxicity pathways using QSAR tools (e.g., OECD Toolbox) to identify mechanistic outliers .

Q. What experimental designs elucidate interactions between this compound and proline-metabolizing enzymes (e.g., proline dehydrogenase)?

- Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with recombinant PDH to assess inhibition () or activation.

- Gene expression : Use qRT-PCR (as in Arabidopsis stress studies) to quantify transcript levels of proline biosynthesis genes (P5CS, P5CR) under compound exposure .

- Structural analysis : Molecular docking (AutoDock Vina) to predict binding affinities at enzyme active sites .

Q. How does the 2-naphthylsulfonyl moiety influence the pharmacokinetics of this compound compared to native proline?

- Answer :

- Solubility : Measure logP (octanol-water partition coefficient) to evaluate hydrophobicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Bioavailability : Conduct in vivo PK studies (rodents) with plasma/tissue sampling at intervals (0–24h) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.